molecular formula C16H11ClFN3OS2 B2812320 N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide

N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide

Cat. No. B2812320
M. Wt: 379.9 g/mol
InChI Key: YIGAJEDSJOASLF-UHFFFAOYSA-N
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Description

“N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide” is a chemical compound that belongs to a class of molecules known as 1,2,4-triazole derivatives . These compounds have been studied for their potential as anticancer agents . The compound has a molecular weight of 312.39 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring, a fluorobenzylthio group, and a chlorobenzamide group . The compound’s structure can be confirmed using spectroscopic methods such as 1H NMR, IR, and MS .

Scientific Research Applications

Synthesis and Structural Analysis

  • Heterocyclic Compound Synthesis : The utility of related fluoro-substituted compounds in the synthesis of heterocyclic scaffolds is notable. For instance, the use of 4-chloro-2-fluoro-5-nitrobenzoic acid has been demonstrated as a versatile building block in the solid-phase synthesis of diverse heterocycles including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are significant in drug discovery (Křupková et al., 2013).

Anticancer and Antimicrobial Potential

  • Anticancer Activity : The structural motifs present in N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide and related compounds have been found to contribute significantly to anticancer activities. The synthesis and crystal structure analysis of similar thiadiazole derivatives have shown promising antifungal activities, hinting at their broader biological applications (Zhai et al., 2016).

  • Antimicrobial Activities : Research on compounds with similar structural features has demonstrated high anti-Mycobacterium smegmatis activity, suggesting potential use in combating bacterial infections (Yolal et al., 2012). The synthesis of new imidazolyl acetic acid derivatives, which share a common thematic focus on incorporating fluorine and other halogens for enhancing biological activity, also exhibited significant anti-inflammatory and analgesic activities (Khalifa et al., 2008).

Future Directions

The future directions for the study of “N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide” could involve further structural modifications and experimental tests to increase its anticancer activity . There is a deep need for the discovery of novel anticancer drugs, and 1,2,4-triazole derivatives like this compound are among the priority issues in medicinal chemistry .

properties

IUPAC Name

4-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3OS2/c17-12-6-4-11(5-7-12)14(22)19-15-20-21-16(24-15)23-9-10-2-1-3-13(18)8-10/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGAJEDSJOASLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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